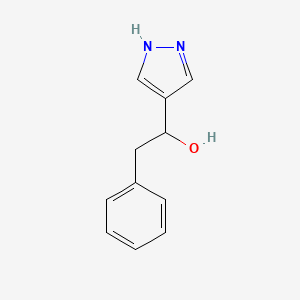

2-苯基-1-(1H-吡唑-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with a molecular weight of 223.70 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

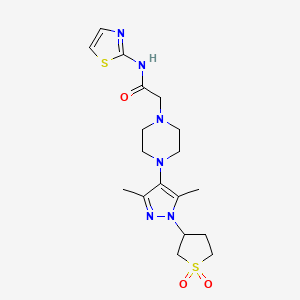

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is represented by the SMILES stringNCCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl . The InChI key for this compound is MZXINSJWQRZLQM-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a solid compound . Its molecular weight is 223.70 . The SMILES stringNCCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl represents its molecular structure .

科学研究应用

合成和表征

一系列新型吡唑 SKF-96365 类似物,包括 (±) 1-苯基-2-(1H-吡唑-1-基)乙醇,已显示出对内质网 (ER) Ca2+ 释放和 PLP-B 淋巴细胞系中的存储操作的 Ca2+ 进入 (SOCE) 有希望的影响。这些发现表明在研究细胞钙信号机制方面具有潜在应用 (Dago 等人,2018)。

化学反应和衍生物

1-苯基-1H-吡唑-3-醇已被用作生成各种 1-苯基-1H-吡唑衍生物的多功能合成子。这些衍生物可用于创建功能化分子以进行进一步的化学研究,展示了该化合物有机合成中的多功能性 (Arbačiauskienė 等人,2009)。

超声促进合成

已探索使用超声波辐射从 1-芳基-2-(苯磺酰基)-乙酮合成新型含有砜部分的吡唑和异恶唑,表明该方法在改善反应时间和产率方面是有效的。这种方法突出了该化合物在促进新型合成路线中的作用 (Saleh & Abd El-Rahman,2009)。

抗菌和生物活性

一系列含有苯磺酰部分的吡唑并[1,5-a]嘧啶衍生物已显示出显着的抗菌活性。这表明 2-苯基-1-(1H-吡唑-4-基)乙醇衍生物作为开发新型抗菌剂的模板的潜力 (Alsaedi 等人,2019)。

无催化剂合成方法

据报道,在没有乙醇水溶液中催化剂的情况下,高效合成双-3-甲基-1-苯基-1H-吡唑-5-醇。这展示了一种绿色且快速的合成方法,强调了这种方法的环境益处 (Shabalala 等人,2020)。

作用机制

Target of Action

The primary targets of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the cholinergic-nitric oxide signaling pathway, which is involved in various physiological processes, including cardiovascular function .

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to a series of downstream effects, including a reduction in vascular tension and a concentration-dependent relaxation .

Pharmacokinetics

The compound has been administered by both intravenous and intracerebroventricular routes in experimental settings . These routes of administration suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

生化分析

Biochemical Properties

2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as nitric oxide synthase and muscarinic receptors . These interactions are crucial as they can modulate the activity of these enzymes, leading to various physiological effects. For instance, the compound’s interaction with muscarinic receptors can influence cholinergic signaling pathways, which are vital for numerous cellular functions.

Cellular Effects

The effects of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, its influence on cholinergic-nitric oxide signaling pathways can lead to changes in cellular activities such as vasodilation and neurotransmission . Additionally, the compound can affect gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can bind to muscarinic receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in intracellular signaling cascades, ultimately affecting cellular functions. Furthermore, the compound’s interaction with nitric oxide synthase can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in vitro and in vivo has revealed sustained impacts on cellular signaling and function, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects such as vasodilation and reduced blood pressure . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide . This interaction can affect metabolic flux and the levels of various metabolites. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

Within cells and tissues, 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and receptors within the appropriate cellular context, thereby modulating their activity and influencing cellular processes.

属性

IUPAC Name |

2-phenyl-1-(1H-pyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8,11,14H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCCALMODOZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CNN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)

![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)